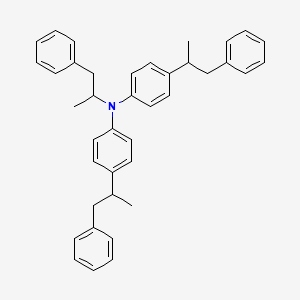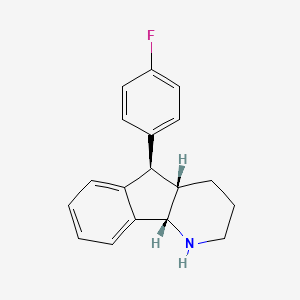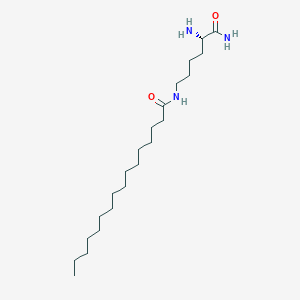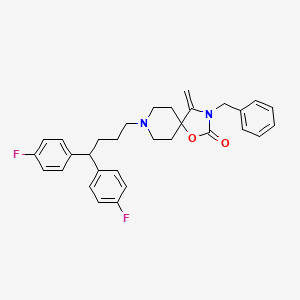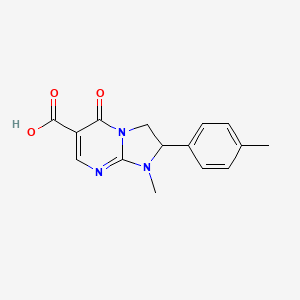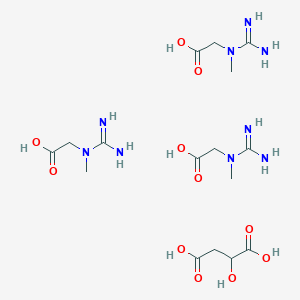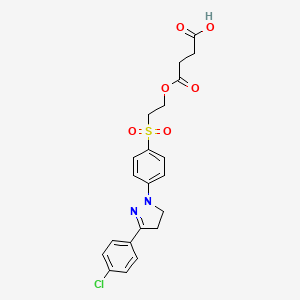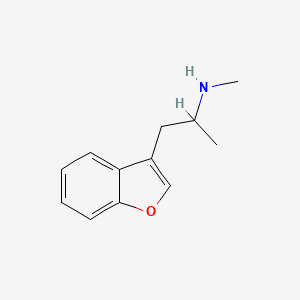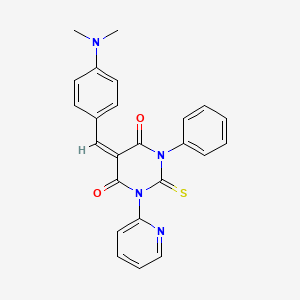
3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, oxido, amino, pyridinyl, hydrazono, and sulfonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration and Reduction: The initial step often involves the nitration of a naphthalene derivative, followed by reduction to introduce amino groups.
Hydrazone Formation: The amino groups are then reacted with hydrazine derivatives to form hydrazones.
Pyridine Ring Introduction: The pyridine rings are introduced through condensation reactions with pyridine derivatives.
Sulfonation: Finally, sulfonic acid groups are introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides and other oxidation products.
Reduction: Reduction reactions can convert the oxido and nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Condensation: Condensation reactions can lead to the formation of larger molecules by combining smaller ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines.
Aplicaciones Científicas De Investigación
3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and its anti-inflammatory effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazono derivatives and naphthalenesulfonic acid derivatives. Examples include:
3,4-Dihydro-1-naphthalenesulfonic acid: A simpler derivative with fewer functional groups.
5-(Hydroxy(oxido)amino)-2-pyridinyl derivatives: Compounds with similar pyridine and oxido functional groups.
Hydrazono derivatives: Compounds with similar hydrazone functional groups.
Uniqueness
The uniqueness of 3,4-Bis((5-(hydroxy(oxido)amino)-2-pyridinyl)hydrazono)-3,4-dihydro-1-naphthalenesulfonic acid lies in its combination of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
6311-05-3 |
|---|---|
Fórmula molecular |
C20H14N8O7S |
Peso molecular |
510.4 g/mol |
Nombre IUPAC |
4-[(5-nitropyridin-2-yl)diazenyl]-3-[2-(5-nitropyridin-2-yl)hydrazinyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N8O7S/c29-27(30)12-5-7-18(21-10-12)24-23-16-9-17(36(33,34)35)14-3-1-2-4-15(14)20(16)26-25-19-8-6-13(11-22-19)28(31)32/h1-11,23H,(H,21,24)(H,33,34,35) |
Clave InChI |
VDDZOCGAUJFXNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=NC=C(C=C3)[N+](=O)[O-])NNC4=NC=C(C=C4)[N+](=O)[O-])S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


